N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
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Overview
Description
“N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is a chemical compound that belongs to the family of thieno[2,3-b]pyridines . It is also known as FDI-6 . This compound is a potent and specific inhibitor of FOXM1, a protein that plays a crucial role in cell cycle progression and proliferation . FDI-6 binds to the FOXM1 protein and specifically downregulates FOXM1-activated genes . It has been used in the treatment of anemia patients due to diminished red blood production .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-b]pyridine core with a phenylacetamide moiety at position 2, which is disubstituted with F, Cl, Br, or I at position 4, and with electron-withdrawing and electron-donating groups (-CN, -NO2, -CF3, and -CH3) at position 2 .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-b]pyridine derivatives are diverse and depend on the specific substituents present on the molecule . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Physical and Chemical Properties Analysis
The compound is a white to beige flocculent powder . It is soluble in DMSO at a concentration of 10 mg/mL . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Research has demonstrated the utility of related thieno[3,2-b]pyridine derivatives in heterocyclic synthesis. These compounds have been synthesized for their potential antimicrobial activities. For instance, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) conducted a study on the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives using similar structural frameworks (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antianaphylactic Activity
Another study by Wagner, Vieweg, Prantz, and Leistner (1993) focused on the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters, demonstrating antianaphylactic activity. This indicates the potential use of similar thieno[3,2-b]pyridine derivatives in developing treatments for allergic reactions (Wagner, Vieweg, Prantz, & Leistner, 1993).
Development of Antimicrobial Agents
Othman (2013) explored the synthesis and antimicrobial evaluation of new pyridine-2(1H)-thiones, nicotinamides, and thieno[2,3-b]-pyridines containing an antipyrine moiety. This research contributes to understanding the use of thieno[3,2-b]pyridine derivatives in the development of novel antimicrobial agents (Othman, 2013).
Utilization in Heterocyclic Chemistry
Additionally, studies have been conducted to explore the utility of thieno[3,2-b]pyridine derivatives in diverse heterocyclic chemical reactions. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, showcasing the versatility of these compounds in heterocyclic chemistry (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis of Novel Compounds
The synthesis of novel compounds using thieno[3,2-b]pyridine frameworks has been a significant area of study. For instance, Abdel-rahman, Bakhite, Mohamed, and Thabet (2003) focused on creating new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems, further demonstrating the compound's potential in advanced chemical syntheses (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Mechanism of Action
FDI-6, or “N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide”, acts by binding to the FOXM1 protein and specifically downregulating FOXM1-activated genes . This action inhibits the function of FOXM1, a protein that plays a crucial role in cell cycle progression and proliferation .
Future Directions
Thieno[2,3-b]pyridine derivatives, including “N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide”, are of increasing interest in drug design and medicinal chemistry . They have shown potential in various biological activities, making them promising candidates for future research and development .
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c1-24(2)10-23-17(25)16-14(11-6-4-3-5-7-11)15-13(26-16)8-12(9-22-15)18(19,20)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQVAMHRNGYEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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